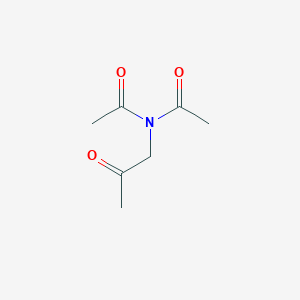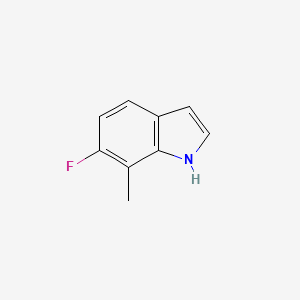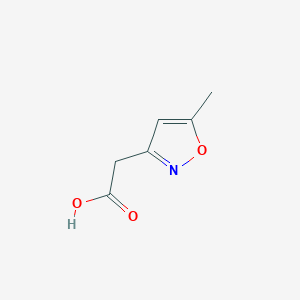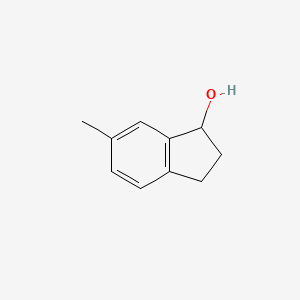
6-Metil-2,3-dihidro-1H-inden-1-ol
Descripción general
Descripción
The compound "6-Methyl-2,3-dihydro-1H-inden-1-ol" is a derivative of the indene molecule, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene ring. The specific compound has a methyl group and a hydroxyl group attached, which may influence its chemical behavior and physical properties. Although the provided papers do not directly discuss "6-Methyl-2,3-dihydro-1H-inden-1-ol," they do provide insights into the synthesis, properties, and applications of structurally related indene derivatives.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of indene derivatives can be elucidated using various spectroscopic methods and crystallography. For example, the crystal structure of a brominated biindenylidenedione derivative was analyzed, revealing a defective tightness in molecular arrangement compared to its precursor . The crystal and molecular structures of a 6-methyl-3-nitro-2-phenylhydrazopyridine, a compound with a related indene structure, were determined by X-ray diffraction and DFT quantum chemical calculations . These studies provide valuable information on the molecular geometry, conformation, and potential intermolecular interactions of indene derivatives.
Chemical Reactions Analysis
Indene derivatives can participate in various chemical reactions, which can be used to further modify their structure or to study their reactivity. For instance, the alkylation of (+)-(1S,7aS)-1-hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-inden-5-one with aromatic side chains was performed without protecting the hydroxyl group, leading to the formation of several derivatives . The reactivity of these compounds can be influenced by the presence of functional groups and the overall molecular conformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of indene derivatives can vary widely depending on their specific substituents and molecular structure. For example, the photochromic and photomagnetic properties of brominated biindenylidenedione derivatives were investigated, demonstrating that substituting hydrogen atoms with bromines significantly affects these properties . The vibrational spectra and conformation of the hydrazo-bond in 6-methyl-3-nitro-2-phenylhydrazopyridine were studied using IR, Raman, and DFT calculations, providing insights into the intra-molecular interactions .
Aplicaciones Científicas De Investigación
Propiedades antibacterianas y antifúngicas
6-Metil-2,3-dihidro-1H-inden-1-ol: los derivados se han sintetizado y estudiado por sus posibles actividades antibacterianas y antifúngicas. Estos compuestos han mostrado resultados prometedores contra una variedad de microorganismos, incluidas bacterias Gram-positivas como Staphylococcus aureus y Bacillus subtilis, así como bacterias Gram-negativas como Escherichia coli y Proteus vulgaris . Además, han exhibido propiedades antifúngicas contra agentes como Aspergillus niger y Candida albicans .
Quimioprevención del cáncer
Los derivados del indeno, que incluyen This compound, se han explorado como agonistas del receptor alfa del ácido retinoico (RARα) . Estos compuestos han demostrado una actividad de unión a RARα moderada y una potente actividad antiproliferativa, lo que los convierte en candidatos potenciales para la quimioprevención del cáncer. Específicamente, podrían inducir la diferenciación en las células cancerosas, lo cual es un enfoque prometedor para el tratamiento del cáncer .
Propiedades termofísicas
Las propiedades termofísicas de This compound son de gran interés en la investigación científica. Los datos sobre estas propiedades son críticos para el diseño y la operación de procesos que involucran este compuesto, como la síntesis química y la formulación farmacéutica .
Métodos de síntesis
Se han desarrollado varios métodos para la síntesis de derivados de This compound, que incluyen técnicas de molienda, agitación e irradiación por ultrasonidos . Estos métodos se evalúan por su eficiencia, rendimiento y escalabilidad, que son esenciales para las aplicaciones industriales y farmacéuticas.
Resistencia antimicrobiana
El aumento de la resistencia antimicrobiana es un problema de salud global. This compound y sus derivados ofrecen una nueva vía para desarrollar compuestos orgánicos sintéticos que podrían potencialmente superar la resistencia microbiana a los antimicrobianos actuales .
Química medicinal
En química medicinal, las características estructurales de This compound lo convierten en un andamiaje valioso para el desarrollo de nuevos agentes terapéuticos. Su perfil farmacológico incluye actividades como anticancerígeno, antiinflamatorio, antioxidante y anti-enfermedad de Alzheimer .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which are structurally similar to 6-methyl-2,3-dihydro-1h-inden-1-ol, bind with high affinity to multiple receptors . This suggests that 6-Methyl-2,3-dihydro-1H-inden-1-ol may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . This suggests that 6-Methyl-2,3-dihydro-1H-inden-1-ol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it is likely that 6-Methyl-2,3-dihydro-1H-inden-1-ol impacts multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight suggests that it may have suitable properties for oral bioavailability.
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that 6-methyl-2,3-dihydro-1h-inden-1-ol may have similar effects .
Safety and Hazards
The safety data sheet for 1-Indanol, a related compound, indicates that it is harmful if swallowed and causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
6-methyl-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10-11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIMDIDJGWMTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491551 | |
| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200425-63-4 | |
| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


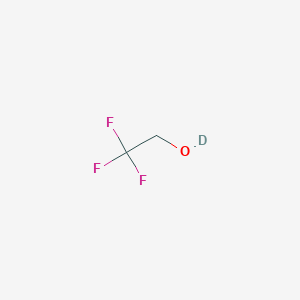
![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)
![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)
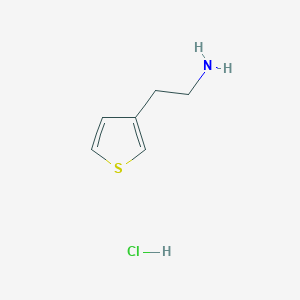
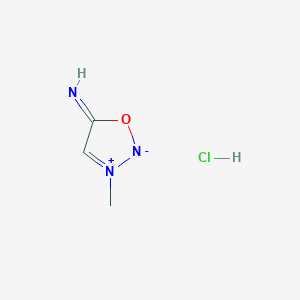
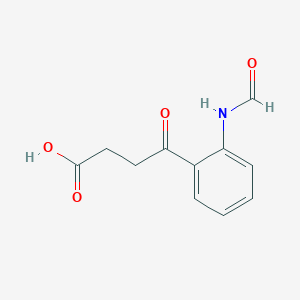
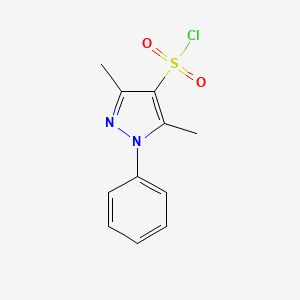
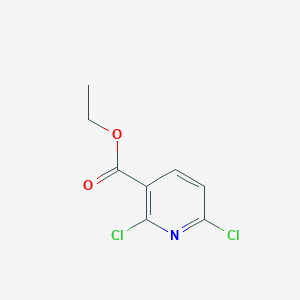
![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)
![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)
